molecular formula C40H63N13O8 B12326696 Sar-arg-val-tyr-ile-his-pro-NH2

Sar-arg-val-tyr-ile-his-pro-NH2

Cat. No.: B12326696
M. Wt: 854.0 g/mol
InChI Key: WDJJHCAFCXYZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sar-arg-val-tyr-ile-his-pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (sarcosine) is attached to the resin.

    Coupling of subsequent amino acids: Each subsequent amino acid (arginine, valine, tyrosine, isoleucine, histidine, and proline) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sar-arg-val-tyr-ile-his-pro-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like DIC and HOBt are used for amino acid substitution.

Major Products Formed

    Oxidation: Oxidized tyrosine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Sar-arg-val-tyr-ile-his-pro-NH2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sar-arg-val-tyr-ile-his-pro-NH2 involves its interaction with specific molecular targets and pathways. For example, peptides can interact with cell surface receptors, enzymes, or ion channels to exert their effects. The specific amino acid sequence of this compound allows it to bind to target proteins and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Sar-arg-val-tyr-ile-his-pro-NH2 can be compared with other similar peptides, such as:

    Sar-arg-val-tyr-ile-his-pro-phe: Similar structure but with an additional phenylalanine residue.

    Val-tyr-ile-his-pro-NH2: Lacks the sarcosine and arginine residues.

    Ile-arg-trp: Contains different amino acids but shares some structural similarities.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJJHCAFCXYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N13O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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